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Compound of Interest

Compound Name: 1-Oxa-3-azaspiro[4.4]nonan-2-one

CAS No.: 19684-59-4

Cat. No.: B1426008

Get Quote

Before evaluating predictive models, it is critical to understand the electronic causality dictating

the chemical shifts of 1-oxa-3-azaspiro[4.4]nonan-2-one. The molecule consists of a 5-

membered oxazolidin-2-one ring sharing a spiro carbon (C5) with a cyclopentane ring. The

shifts are governed by inductive effects (-I), resonance (+M), and steric strain [1]:

C2 (Carbonyl): Unlike typical ketone carbonyls that resonate far downfield (>200 ppm), the

oxazolidinone C=O is heavily shielded. Resonance donation (+M effect) from the adjacent

nitrogen and oxygen lone pairs into the carbonyl

antibonding orbital increases electron density at the carbon nucleus, pushing the shift upfield
to ~155–160 ppm.

C5 (Spiro Quaternary Carbon): This carbon is highly deshielded (~85–90 ppm) due to the

strong inductive electron-withdrawing pull (-I) of the directly attached ring oxygen.

Furthermore, the spirocyclic junction imposes geometric strain, altering the s-character of the

C-C bonds and pushing the signal further downfield than a standard aliphatic quaternary

carbon.
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C4 (Methylene): Directly bonded to the electronegative nitrogen, this carbon experiences a

moderate -I effect, resulting in a shift of ~45–50 ppm.

C6, C9 (Cyclopentyl

-CH2): Mildly deshielded (~38–42 ppm) by their proximity to the spiro center and the
inductive pull of the oxazolidinone ring system.

C7, C8 (Cyclopentyl

-CH2): Distal to the heteroatoms, these carbons resonate in the standard aliphatic window
(~23–26 ppm).

Comparative Performance: Prediction Tools vs.
Experimental Acquisition
To objectively assess the accuracy of modern analytical tools, we compare standard empirical

prediction algorithms (e.g., HOSE codes utilized by standard cheminformatics software) and

quantum mechanical DFT calculations against established experimental reference ranges for

spiro-oxazolidinones.

Carbon
Position

Environment
Empirical
Prediction
(ppm)

DFT
Calculation
(GIAO) (ppm)

Experimental
Reference
Range (ppm)

C2
C=O

(Oxazolidinone)
158.5 159.2 155.0 – 159.0

C5
Quaternary Spiro

C-O
88.2 89.5 85.0 – 90.0

C4 CH2-N 48.1 49.3 45.0 – 50.0

C6, C9
Cyclopentyl

-CH2
39.4 40.1 37.0 – 42.0

C7, C8
Cyclopentyl

-CH2
24.5 25.0 23.0 – 26.0
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Data Insight: Empirical predictors perform exceptionally well for standard linear fragments but

often struggle to accurately predict the exact strain and deshielding of spirocyclic junctions.

DFT calculations provide superior accuracy for the spiro carbon (C5) by explicitly modeling the

3D orbital overlap and ring strain [2].

Self-Validating Experimental Protocol: 13C NMR
Acquisition
To ensure absolute trustworthiness, experimental NMR workflows must be designed as self-

validating systems. The following protocol integrates a DEPT-135 experiment to unambiguously

differentiate quaternary carbons from methylenes, eliminating assignment ambiguity.

Step 1: Sample Preparation

Dissolve 15–20 mg of 1-oxa-3-azaspiro[4.4]nonan-2-one in 0.6 mL of deuterated

chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS).

Causality: CDCl3 provides a reliable deuterium lock signal for the spectrometer, while its

central carbon triplet (77.16 ppm) and the TMS singlet (0.00 ppm) serve as robust internal

chemical shift references [3].

Step 2: Instrument Calibration & Acquisition

Insert the sample into a 400 MHz (or higher) NMR spectrometer (100 MHz for 13C).

Tune and match the probe to the 13C frequency; shim the magnetic field using the 2H lock

signal to ensure sharp line widths (< 1 Hz).

Set the pulse sequence to a standard 1H-decoupled 13C sequence (e.g., zgpg30).

Critical Parameter: Set the relaxation delay (D1) to 2.0–3.0 seconds.

Causality: Quaternary carbons (C2, C5) lack attached protons, meaning they cannot

undergo efficient dipole-dipole relaxation. A longer D1 ensures these specific nuclei fully

relax back to equilibrium between pulses, preventing their signals from artificially attenuating

into the baseline. Acquire 1024 to 2048 scans.
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Step 3: Orthogonal Validation (DEPT-135)

Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) sequence.

Causality: In the DEPT-135 spectrum, the quaternary carbons (C2 at ~158 ppm, C5 at ~88

ppm) will completely disappear. The five CH2 signals (C4, C6, C7, C8, C9) will appear as

negative (downward) peaks. This binary output self-validates the assignment of the spiro and

carbonyl carbons against the methylenes.

In Silico Protocol: DFT-GIAO Workflow
When experimental data features overlapping signals or impurities, quantum mechanical

prediction acts as an authoritative tie-breaker.

Step 1: Conformational Search

Execute a molecular mechanics (MMFF94) conformational search to identify the global

minimum energy conformer of the cyclopentane envelope.

Step 2: Geometry Optimization

Optimize the lowest energy structure using DFT at the B3LYP/6-31G(d,p) level of theory.

Causality: This specific functional and basis set combination provides an optimal balance

between computational efficiency and highly accurate bond-length prediction for organic

heterocycles. Apply a Polarizable Continuum Model (PCM) for chloroform to simulate

solvent-induced polarization.

Step 3: Magnetic Shielding Calculation

Calculate the isotropic shielding tensors (

) using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-
311+G(2d,p) level.

Causality: The mPW1PW91 functional is specifically parameterized to yield highly accurate

magnetic properties. The addition of diffuse functions (+) is critical for accurately modeling

the expanded electron density around the highly electronegative oxygen and nitrogen atoms.
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Step 4: Shift Conversion

Convert the raw shielding tensors to chemical shifts using empirically derived scaling factors

for the specific level of theory (

).

Workflow Visualization
The following diagram illustrates the integrated workflow, demonstrating how experimental

acquisition and computational methodologies converge to produce a validated structural

assignment.

1-Oxa-3-azaspiro[4.4]nonan-2-one

Experimental 13C NMR
(CDCl3, 100 MHz)

Empirical Prediction
(Database/HOSE Codes)

Ab Initio DFT Prediction
(GIAO Method)

FT Processing &
DEPT-135 Validation

Comparative Analysis &
Signal Assignment

Geometry Optimization
(B3LYP/6-31G**)

Shielding Tensor Calc
(mPW1PW91)

Validated Chemical Shifts

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1426008?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Fig 1. Multi-modal workflow for 13C NMR structural elucidation and signal validation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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